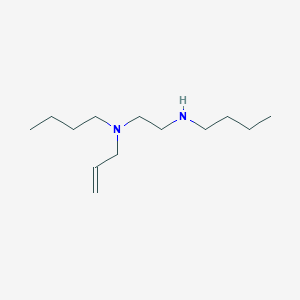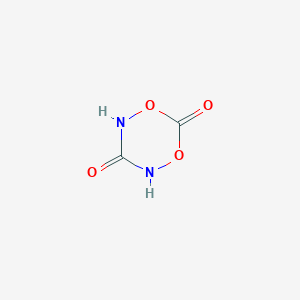
1,5,2,4-Dioxadiazinane-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,2,4-Dioxadiazinane-3,6-dione is a heterocyclic compound with the molecular formula C2H2N2O4. It is characterized by a six-membered ring containing two nitrogen atoms and two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,2,4-Dioxadiazinane-3,6-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of urea with glyoxal in the presence of a suitable catalyst can lead to the formation of this compound. The reaction typically requires moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,5,2,4-Dioxadiazinane-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The nitrogen and oxygen atoms in the ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine or hydroxylamine derivatives .
Scientific Research Applications
1,5,2,4-Dioxadiazinane-3,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,5,2,4-Dioxadiazinane-3,6-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-trione: Another heterocyclic compound with a similar ring structure but different functional groups.
1,2,4-Triazine-3,5-dione: Shares some structural similarities but has distinct chemical properties.
Properties
CAS No. |
106131-60-6 |
|---|---|
Molecular Formula |
C2H2N2O4 |
Molecular Weight |
118.05 g/mol |
IUPAC Name |
1,5,2,4-dioxadiazinane-3,6-dione |
InChI |
InChI=1S/C2H2N2O4/c5-1-3-7-2(6)8-4-1/h(H2,3,4,5) |
InChI Key |
NTQXYGAHZBIPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NOC(=O)ON1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14332680.png)
silane](/img/structure/B14332681.png)
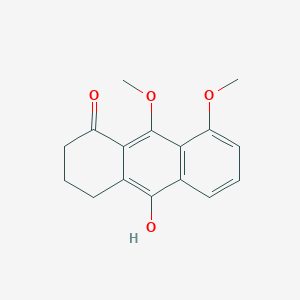
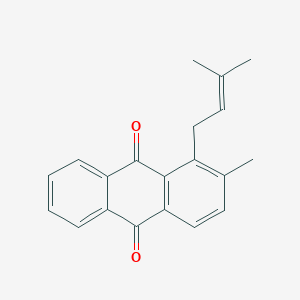
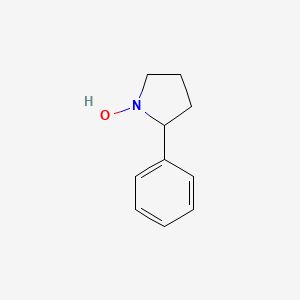
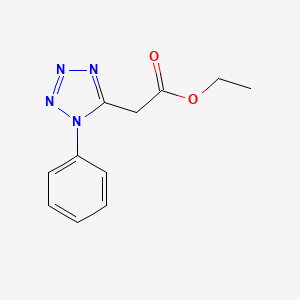
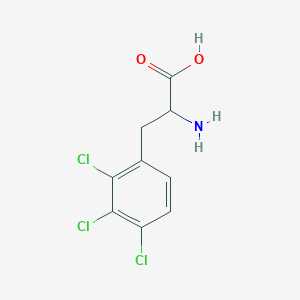
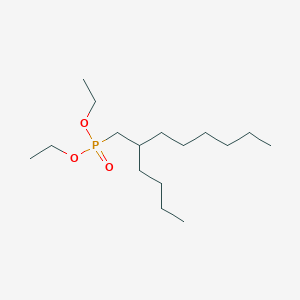
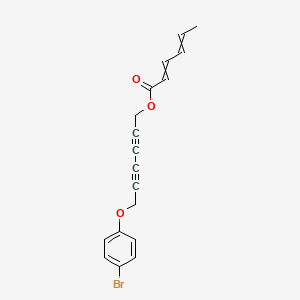
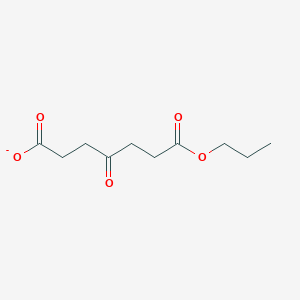
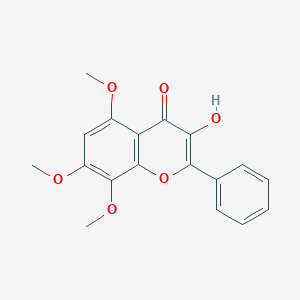
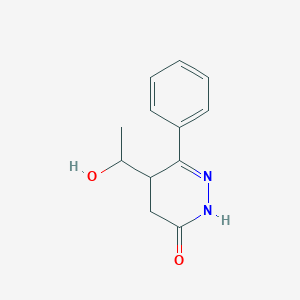
![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
